molecular formula C27H33NO B12638105 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol CAS No. 919361-81-2

2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol

Cat. No.: B12638105
CAS No.: 919361-81-2
M. Wt: 387.6 g/mol
InChI Key: ZMOOMTGVBKTAQC-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenol group substituted with diethylamino and phenylethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with diethylamino and phenylethyl groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the diethylamino and phenylethyl groups can modulate its activity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to an aromatic ring.

    2,4-Bis(1-methyl-1-phenylethyl)phenol: A structurally similar compound with different substituents.

    4,6-Bis(1-phenylethyl)phenol: Another related compound with variations in the substitution pattern.

Uniqueness: 2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919361-81-2

Molecular Formula

C27H33NO

Molecular Weight

387.6 g/mol

IUPAC Name

2-(diethylaminomethyl)-4,6-bis(1-phenylethyl)phenol

InChI

InChI=1S/C27H33NO/c1-5-28(6-2)19-25-17-24(20(3)22-13-9-7-10-14-22)18-26(27(25)29)21(4)23-15-11-8-12-16-23/h7-18,20-21,29H,5-6,19H2,1-4H3

InChI Key

ZMOOMTGVBKTAQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C(=CC(=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3)O

Origin of Product

United States

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